molecular formula C25H19F10NO4 B1674113 L-826,141 CAS No. 491869-01-3

L-826,141

Cat. No.: B1674113
CAS No.: 491869-01-3
M. Wt: 587.4 g/mol
InChI Key: QJLFNDIEDQOREP-UHFFFAOYSA-N
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Description

This compound is a highly fluorinated benzenemethanol derivative with a complex substitution pattern. Its IUPAC name indicates a benzenemethanol core (C₆H₅CH₂OH) substituted at the 4-position with an ethyl group bearing two distinct aromatic moieties:

  • 3,4-bis(difluoromethoxy)phenyl: A phenyl ring with difluoromethoxy (-OCF₂H) groups at positions 3 and 2.
  • 3-methyl-1-oxido-4-pyridinyl: A pyridine ring oxidized to an N-oxide, with a methyl group at position 3. Additionally, the benzenemethanol’s alpha carbons (adjacent to the hydroxyl group) are substituted with trifluoromethyl (-CF₃) groups, making it alpha,alpha-bis(trifluoromethyl) .

The compound’s extensive fluorination likely enhances lipophilicity, metabolic stability, and electronic properties, which are critical for pharmaceutical or agrochemical applications.

Properties

CAS No.

491869-01-3

Molecular Formula

C25H19F10NO4

Molecular Weight

587.4 g/mol

IUPAC Name

2-[4-[1-[3,4-bis(difluoromethoxy)phenyl]-2-(3-methyl-1-oxidopyridin-1-ium-4-yl)ethyl]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol

InChI

InChI=1S/C25H19F10NO4/c1-13-12-36(38)9-8-15(13)10-18(16-4-7-19(39-21(26)27)20(11-16)40-22(28)29)14-2-5-17(6-3-14)23(37,24(30,31)32)25(33,34)35/h2-9,11-12,18,21-22,37H,10H2,1H3

InChI Key

QJLFNDIEDQOREP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C[N+](=C1)[O-])CC(C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)C3=CC(=C(C=C3)OC(F)F)OC(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-(2-(3,4-bis-difluoromethoxyphenyl)-2-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)-ethyl)-3-methylpyridine-1-oxide
L-826,141

Origin of Product

United States

Preparation Methods

The synthesis of L 826141 involves multiple steps, starting with the preparation of the core pyridine structure, followed by the introduction of various functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency .

Chemical Reactions Analysis

L 826141 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Mechanism of Action

L 826141 exerts its effects by selectively inhibiting phosphodiesterase 4, an enzyme responsible for breaking down cAMP. By inhibiting this enzyme, L 826141 increases the levels of cAMP within cells, which in turn modulates various signaling pathways. This leads to the downregulation of cytokine production and an overall anti-inflammatory effect .

Comparison with Similar Compounds

Comparison with Similar Benzenemethanol Derivatives

Table 1: Structural and Functional Group Comparison

Compound Name Key Substituents Fluorination Level Molecular Weight (approx.) Synthesis Yield (if available)
Target Compound 3,4-bis(difluoromethoxy)phenyl; 3-methyl-1-oxido-4-pyridinyl; -CF₃ (alpha) High ~650 g/mol* N/A
4-Methoxy-α-[1-(methylamino)ethyl]-benzenemethanol 4-methoxy; α-(methylamino)ethyl None ~195 g/mol 29%
4-Fluoro-α-[1-(methylamino)ethyl]-benzenemethanol 4-fluoro; α-(methylamino)ethyl Low ~183 g/mol 55%
Dicofol (4-Chloro-alpha-(4-Chlorophenyl)-alpha-(Trichloromethyl)-) 4-chloro; α-(4-chlorophenyl); α-(trichloromethyl) None ~370 g/mol N/A
Triphenylmethanol α,α-diphenyl None 260.34 g/mol N/A

*Calculated based on IUPAC structure.

Key Findings:

Fluorination and Lipophilicity: The target compound’s bis(trifluoromethyl) and bis(difluoromethoxy) groups significantly increase its lipophilicity compared to non-fluorinated analogs like triphenylmethanol or 4-methoxy derivatives . Enhanced lipophilicity may improve membrane permeability but could also affect solubility. In contrast, Dicofol uses chlorinated substituents (trichloromethyl), which similarly enhance lipophilicity but with environmental persistence concerns.

Synthetic Complexity :

  • The synthesis of the target compound likely involves multi-step reactions to introduce fluorinated and heteroaromatic groups. Similar compounds in (e.g., 4-fluoro derivative, 55% yield) suggest that fluorination at specific positions is feasible but may require optimized conditions .

Such a feature is absent in simpler benzenemethanols like those in . The bis(difluoromethoxy) groups are electron-withdrawing, which may influence reactivity or binding interactions in biological systems compared to electron-donating groups (e.g., methoxy in 4-methoxy derivatives).

Environmental and Safety Profiles: Dicofol , a structurally distinct benzenemethanol derivative, is an acaricide with documented environmental toxicity. The target compound’s fluorinated groups may reduce bioaccumulation compared to chlorinated analogs but require further ecotoxicological evaluation.

Biological Activity

Benzenemethanol, specifically the compound 4-[1-[3,4-bis(difluoromethoxy)phenyl]-2-(3-methyl-1-oxido-4-pyridinyl)ethyl]-α,α-bis(trifluoromethyl)- , is a complex aromatic alcohol characterized by its unique molecular structure. This compound is notable for its potential biological activity, particularly in pharmacological applications. The presence of multiple fluorinated groups enhances its stability and alters its biological interactions compared to non-fluorinated analogs.

Molecular Structure and Properties

The molecular formula for this compound is C25H19F10N2O4C_{25}H_{19}F_{10}N_{2}O_{4} with a molecular weight of approximately 587.414 g/mol. Its structural complexity arises from the incorporation of difluoromethoxy and trifluoromethyl groups, which contribute to its chemical properties and biological activity.

Key Properties

PropertyValue
Molecular FormulaC25H19F10N2O4
Molecular Weight587.414 g/mol
Boiling PointPredicted: 574.8 °C
DensityNot specified

The biological activity of benzenemethanol derivatives often correlates with their structural features. The specific mechanisms of action for this compound are still under investigation, but it is hypothesized that the presence of fluorinated groups may enhance interactions with biological targets such as enzymes and receptors.

Pharmacological Potential

Similar compounds have shown various pharmacological effects, including:

  • Antimicrobial Activity : Fluorinated benzenemethanols have demonstrated efficacy against a range of pathogens.
  • Anticancer Properties : Some derivatives exhibit cytotoxic effects on cancer cell lines, potentially through apoptosis induction.
  • Neuroprotective Effects : Certain structural analogs have been studied for their ability to protect neuronal cells from oxidative stress.

Case Studies

  • Antimicrobial Activity : A study on fluorinated benzenemethanol derivatives revealed significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.
  • Cytotoxicity Studies : Research involving the evaluation of various benzenemethanol derivatives indicated that modifications to the side chains could enhance cytotoxic effects against specific cancer cell lines, leading to further exploration of structure-activity relationships.
  • Neuroprotection : Investigations into neuroprotective effects showed that certain derivatives could reduce neuronal cell death in models of oxidative stress, indicating a promising direction for treating neurodegenerative diseases.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally related compounds is useful:

Compound NameStructureUnique Features
Benzyl AlcoholC6H5CH2OHSimple structure; widely used as a solvent
4-Methoxybenzyl AlcoholC8H10O3Contains a methoxy group; used in fragrances
4-Fluorobenzyl AlcoholC7H7FFluorine substitution enhances stability
4-[1-[3,4-bis(difluoromethoxy)phenyl]-2-(3-methyl-1-oxido-4-pyridinyl)ethyl]-α,α-bis(trifluoromethyl)-C25H19F10N2O4Complex fluorinated structure; potential bioactivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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